molecular formula C9H11FO2S B403803 2,4,6-Trimethylbenzenesulfonyl fluoride CAS No. 384-98-5

2,4,6-Trimethylbenzenesulfonyl fluoride

Cat. No. B403803
CAS RN: 384-98-5
M. Wt: 202.25g/mol
InChI Key: TXJKOBLXPGOYOS-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzenesulfonyl fluoride, also known as Mesitylenesulfonyl fluoride, is a chemical compound with the molecular formula C9H11FO2S . It has a molecular weight of 202.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 . This indicates the presence of nine carbon atoms, eleven hydrogen atoms, one fluorine atom, two oxygen atoms, and one sulfur atom in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 65-70 °C .

Scientific Research Applications

  • NMR Spectroscopy : The fluorine and proton magnetic resonance spectra of 2,4,6-trimethylbenzenesulfonyl fluoride have been analyzed, revealing insights about spin–spin coupling constants and the conformational preferences of SO2F and COF substituents. This has implications for structural analysis in chemistry (Parr & Schaefer, 1976).

  • Radiopharmaceutical Development : This compound has been explored as a potential means for 18F-labelled biomarkers in PET chemistry. The research highlights its utility in developing radiotracers, particularly in biological systems (Inkster et al., 2012).

  • Peptide Synthesis : this compound has been used in the development of new protecting groups for the indole ring of tryptophan in peptide synthesis. This is crucial for preventing decomposition and modification of tryptophan residues during synthesis (Fukuda, Wakimasu, Kobayashi, & Fujino, 1982).

  • Antimicrobial Activity : A study describes the synthesis and antimicrobial activity of 2,4,6-trimethylbenzenesulfonyl hydrazones, indicating their potential as antimicrobial agents. This demonstrates its relevance in pharmaceutical and medical research (Popiołek, Szeremeta, Biernasiuk, & Wujec, 2021).

  • Bioconjugation : The compound's derivatives have been used to activate hydroxyl groups of polymeric carriers, enabling the covalent attachment of biologicals to solid supports. This has significant implications in therapeutic applications and bioselective separations (Chang, Gee, Smith, & Lake, 1992).

  • Fluoride Anion Recognition : Research on fluoride anion recognition, which is crucial in various industrial applications and human health, has been conducted, outlining different approaches for fluoride binding (Cametti & Rissanen, 2009).

  • Electrolyte Preparation for Lithium Batteries : The compound has been utilized in the preparation of sulfonyl fluorides and lithium sulfonates, showing potential applications as electrolytes in lithium batteries (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).

  • Water Treatment : Studies have been conducted on fluoride removal performance using various materials and methods, where derivatives of this compound might be relevant (Wu, Zhang, Dou, & Yang, 2007).

Safety and Hazards

2,4,6-Trimethylbenzenesulfonyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable solid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity upon single exposure, particularly affecting the respiratory system .

properties

IUPAC Name

2,4,6-trimethylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJKOBLXPGOYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

384-98-5
Record name 384-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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